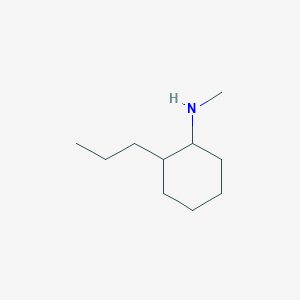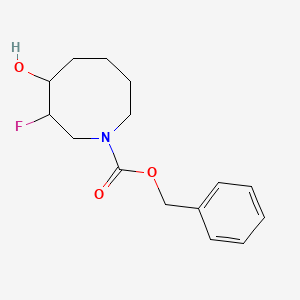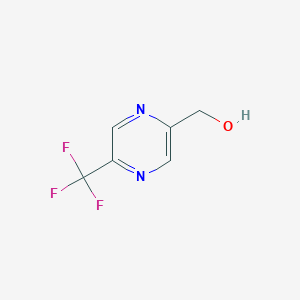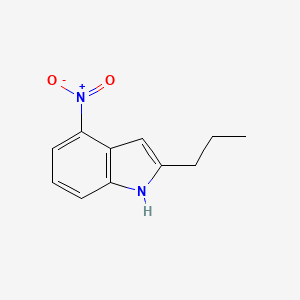
2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid is a synthetic compound known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid involves esterification and amidation processes. The synthetic route typically starts with p-hydroxyphenylpropionic acid, which undergoes esterification with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This intermediate then undergoes amidation with anthranilic acid at 130-140°C using a catalyst like trimethylaluminum in a suitable solvent like dimethyl sulfoxide. The reaction mixture is quenched, and the crude product is purified through recrystallization and drying steps, yielding a high conversion rate and up to 92% yield .
Chemical Reactions Analysis
2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects through several mechanisms:
Comparison with Similar Compounds
2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid is similar to other hydroxycinnamic acid amide derivatives, such as:
2-(3-(4-Hydroxyphenyl)propanamido)benzoic acid: Known for its anti-inflammatory and antioxidant properties.
Dihydroavenanthramide D: Another oat-derived compound with similar anti-inflammatory effects. What sets this compound apart is its unique oxadiazole ring, which enhances its chemical stability and biological activity
Properties
Molecular Formula |
C18H15N3O5 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[3-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C18H15N3O5/c22-12-7-5-11(6-8-12)17-20-16(26-21-17)10-9-15(23)19-14-4-2-1-3-13(14)18(24)25/h1-8,22H,9-10H2,(H,19,23)(H,24,25) |
InChI Key |
GRGWIIOJSGTREV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B12981168.png)


![tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12981180.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12981181.png)
![2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B12981186.png)

![8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B12981201.png)
